molecular formula C9H9BrF2O B1322979 4-Ethoxy-2,3-difluorobenzyl bromide CAS No. 181806-55-3

4-Ethoxy-2,3-difluorobenzyl bromide

Cat. No. B1322979
M. Wt: 251.07 g/mol
InChI Key: UDFOEUCJEQEAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated benzyl compounds can involve the bromination of benzyl alcohols, ethers, and acetates, as seen in the study of 2,6-dimethyl-4-methoxybenzyl alcohols and their derivatives . The reaction conditions, such as temperature and the presence of electron-donating or -withdrawing groups, can significantly affect the bromination products. This suggests that the synthesis of 4-ethoxy-2,3-difluorobenzyl bromide would also be sensitive to such conditions.

Molecular Structure Analysis

The molecular structure of brominated benzyl compounds can be characterized using techniques such as X-ray diffraction and computational methods like density functional theory (DFT) . These studies provide detailed information on bond lengths, angles, and dihedral angles, which are crucial for understanding the three-dimensional arrangement of atoms within a molecule. For 4-ethoxy-2,3-difluorobenzyl bromide, similar methods could be used to determine its precise molecular geometry.

Chemical Reactions Analysis

Brominated benzyl compounds can participate in various chemical reactions. For instance, 4-methoxybenzyl bromide has been used as a protecting group in the synthesis of oligoribonucleotides . The reactivity of such compounds can be influenced by the nature of the substituents on the benzyl ring, as well as the solvent and reaction conditions . This implies that 4-ethoxy-2,3-difluorobenzyl bromide could also be employed in synthetic chemistry as a reagent or protecting group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzyl compounds can vary widely. For example, the liquid-crystalline properties of alkyl 4-(2-perfluoroalkyl)ethoxybenzoates are influenced by the relative constitution of the perfluoroalkyl and alkyl groups within the molecule . The solvolysis of 4-methoxybenzyl bromide in different solvents indicates significant nucleophilic solvent participation . These findings suggest that the physical and chemical properties of 4-ethoxy-2,3-difluorobenzyl bromide would also be dependent on its molecular structure and the reaction environment.

Scientific Research Applications

Ionic Liquids and Ether Functionality

4-Ethoxy-2,3-difluorobenzyl bromide derivatives have been used in the preparation of quaternary ammonium salts which are key components in low melting ammonium-based ionic liquids with ether functionality. These salts exhibit interesting thermal properties and are potential candidates for a variety of applications due to their melting points below 100°C and enhanced thermal stability (Kärnä, Lahtinen, & Valkonen, 2009).

Photosensitizer in Photodynamic Therapy

Derivatives of 4-Ethoxy-2,3-difluorobenzyl bromide have been studied for their use as photosensitizers in photodynamic therapy, a treatment for cancer. These derivatives are known for their high singlet oxygen quantum yield and good fluorescence properties, which are critical for the effectiveness of Type II photosensitizers used in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Structural Properties in Synthesis

The structural properties of benzyl bromide derivatives, including those of 4-Ethoxy-2,3-difluorobenzyl bromide, have been extensively studied. These properties are significant for their potential use as building blocks in the synthesis of complex materials such as dendritic materials. Understanding the structural differences and properties helps in tailoring the synthesis process for specific applications (Pan, Cheung, Harris, Constable, & Housecroft, 2005).

Synthesis of Bioactive Compounds

4-Ethoxy-2,3-difluorobenzyl bromide is used in the synthesis of bioactive compounds, such as β-carbolineum bromide, with potential anticancer properties. The precise synthesis and characterization of these compounds are crucial for exploring their therapeutic potential (Mohideen, Kamaruzaman, Razali, Mordi, & Mansor, 2019).

Generation and Immobilization of Benzyl Radicals

In electrochemistry, derivatives of 4-Ethoxy-2,3-difluorobenzyl bromide are involved in the one-electron cleavage of benzyl bromides at palladium and palladized cathodes. This process is fundamental in generating benzyl radicals, which have diverse applications, including the in situ addition onto unsaturated organic systems (Jouikov & Simonet, 2010).

properties

IUPAC Name

1-(bromomethyl)-4-ethoxy-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-2-13-7-4-3-6(5-10)8(11)9(7)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFOEUCJEQEAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257304
Record name 1-(Bromomethyl)-4-ethoxy-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-4-ethoxy-2,3-difluorobenzene

CAS RN

181806-55-3
Record name 1-(Bromomethyl)-4-ethoxy-2,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181806-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-4-ethoxy-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.